molecular formula C9H11N B13043950 (S)-1-Phenylprop-2-EN-1-amine

(S)-1-Phenylprop-2-EN-1-amine

Cat. No.: B13043950
M. Wt: 133.19 g/mol
InChI Key: VESLRNDUOCLYDT-VIFPVBQESA-N
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Description

(S)-1-Phenylprop-2-EN-1-amine (CAS: 4393-21-9) is a chiral allylamine derivative with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol. It features a phenyl group attached to a propenylamine backbone, with stereochemistry at the C1 position. The compound is sensitive to light and air, requiring storage in dark, inert atmospheres at 2–8°C . Its hazard profile includes GHS warnings for acute toxicity (H302: harmful if swallowed; H314: causes severe skin burns/eye damage) and classification under UN# 2735 (Class 8, Packing Group III) .

Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

(1S)-1-phenylprop-2-en-1-amine

InChI

InChI=1S/C9H11N/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1,10H2/t9-/m0/s1

InChI Key

VESLRNDUOCLYDT-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC=CC=C1)N

Canonical SMILES

C=CC(C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenylprop-2-EN-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of prochiral imines or enamines. This process often employs rhodium or ruthenium-based catalysts under mild conditions to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenylprop-2-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-Phenylprop-2-EN-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (S)-1-Phenylprop-2-EN-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to the active site of the receptor, altering its conformation and activity.

Comparison with Similar Compounds

(R)-1-Phenylprop-2-EN-1-amine (Enantiomer)

  • Structure : Enantiomer with opposite configuration at C1.
  • Synthesis : Synthesized via enantioselective methods, such as chiral resolution or asymmetric catalysis.
  • Properties : Identical physicochemical properties (melting/boiling points, solubility) but distinct optical rotation.
  • Applications : Used in chiral synthesis or pharmacological studies to compare stereospecific effects.

1-Phenylpropan-2-amine (Amphetamine)

  • Structure : Saturated analog lacking the double bond (C9H13N, MW: 135.21 g/mol).
  • Synthesis : Produced via reductive amination of phenylacetone or Leuckart reaction (e.g., using NH₄HCO₂ and HCOOH) .
  • Properties : Higher lipophilicity due to saturation, enhancing blood-brain barrier penetration.
  • Toxicity : Central nervous system stimulant with risks of addiction and neurotoxicity, contrasting with the allylamine’s acute hazards .

(E)-3-Phenylprop-2-en-1-amine (Structural Isomer)

  • Structure : Double bond at C2–C3 (vs. C1–C2 in the target compound).
  • Synthesis : Prepared via condensation of benzaldehyde with nitroethane, followed by reduction (e.g., using LiAlH₄) .
  • Properties : Altered reactivity in Michael addition or polymerization due to conjugated double bond positioning.

2-Phenylprop-2-en-1-amine

  • Structure : Allylamine with phenyl at C2 (vs. C1 in the target compound).
  • Synthesis : Synthesized via schemes involving allylic amination or Grignard reactions (e.g., Scheme S1 in ).
  • Applications : Intermediate in pharmaceutical synthesis (e.g., for trifluoromethylphenyl derivatives) .

(S)-1-Bromo-3-phenylpropan-2-amine (Halogenated Analog)

  • Structure : Bromine substitution at C3 (CAS: listed in ).
  • Reactivity: Enhanced electrophilicity for nucleophilic substitution reactions compared to non-halogenated analogs.

N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine

  • Structure : N-allyl and N-phenylethyl substituents (CAS: 92499-04-2, C₁₄H₁₉N) .
  • Toxicity : Classified as acute toxicity Category 4 (oral, dermal, inhalation), with hazards distinct from the simpler allylamine .

Data Tables

Table 2: Physicochemical Properties

Compound Storage Conditions Solubility (DMSO) Reactivity Notes
(S)-1-Phenylprop-2-EN-1-amine 2–8°C, inert atmosphere High Light-sensitive
(E)-3-Phenylprop-2-en-1-amine Not specified Moderate Conjugated double bond

Research Findings

  • Synthetic Utility : Allylamines like this compound serve as intermediates in asymmetric catalysis and drug synthesis. For example, 2-(4-ethoxyphenyl)prop-2-en-1-amine (compound 13) is prepared via Scheme S3 for use in medicinal chemistry .
  • Toxicity Trends : Simplification of the allylamine structure correlates with reduced acute toxicity compared to N-substituted derivatives (e.g., N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine) .
  • Stereochemical Impact : Enantiomers of phenylpropenylamines exhibit divergent biological activities, necessitating enantioselective synthesis for pharmaceutical applications .

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